![molecular formula C6H7Cl2N3O B1382323 4-Amino-2-chloronicotinamide hydrochloride CAS No. 1803589-19-6](/img/structure/B1382323.png)
4-Amino-2-chloronicotinamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-chloronicotinic acid from 2-chloronicotinamide has been achieved by engineering the amidase from Pantoea sp . The engineered amidase exhibited high catalytic activity toward 2-chloronicotinamide, making it a promising biocatalyst for the biosynthesis of 2-chloronicotinic acid .Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloronicotinamide hydrochloride is C6H7Cl2N3O . Its average mass is 208.045 Da and its monoisotopic mass is 206.996613 Da .Physical And Chemical Properties Analysis
4-Amino-2-chloronicotinamide hydrochloride is a white to light-brown crystalline powder. It is sparingly soluble in water and most organic solvents.Scientific Research Applications
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including 4-Amino-2-chloronicotinamide hydrochloride, have been studied for their antibacterial and antibiofilm properties . These compounds have been found to be effective against various bacteria, including Enterococcus faecalis .
Antifungal Activity
Nicotinamide derivatives have also been synthesized for their antifungal properties . For example, compound 3a, a nicotinamide derivative, has shown high inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus .
Computational Analyses
These compounds have been investigated computationally to understand their electronic properties . This includes examining their frontier molecular orbital and molecular electrostatic potential .
Synthesis and Characterization
Nicotinamide derivatives are synthesized and characterized using various spectral techniques, such as IR, 1H-NMR, 13C-NMR, and MS . This helps in understanding their structure and properties.
Molecular Docking Analyses
Molecular docking analyses have been conducted to investigate the antibacterial properties of these compounds . This helps in identifying the best inhibitor candidates against specific bacteria .
Biocatalytic Hydrolysis
4-Amino-2-chloronicotinamide hydrochloride can undergo biocatalytic hydrolysis, which has applications in the enzymatic production of 2-chloronicotinic acid .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling such compounds .
Mechanism of Action
Target of Action
4-Amino-2-chloronicotinamide hydrochloride, also known as 4-amino-2-chloropyridine-3-carboxamide hydrochloride, is a synthetic organic compound that belongs to the family of nicotinamide analogs
Biochemical Pathways
For instance, nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical reactions .
Result of Action
Nicotinamide and its derivatives have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
properties
IUPAC Name |
4-amino-2-chloropyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O.ClH/c7-5-4(6(9)11)3(8)1-2-10-5;/h1-2H,(H2,8,10)(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPCOAMVZVDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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